7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. Its structure features a 7-butyl substituent, 1,3-dimethyl groups, a 2,4-dioxo motif, and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin-6-yl group.
Properties
IUPAC Name |
7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-4-5-8-25-15(12-14-19(25)23(2)21(28)24(3)20(14)27)18(26)22-13-6-7-16-17(11-13)30-10-9-29-16/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBTFUQELKSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Pharmacokinetics
It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties influence the bioavailability of the compound, determining how much of the administered dose reaches its target sites.
Biological Activity
The compound 7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a complex structure that includes a pyrrolopyrimidine core and a benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 396.48 g/mol. The intricate arrangement of functional groups suggests potential interactions with various biological targets.
1. Antioxidant Activity
Research indicates that derivatives of benzodioxin exhibit significant antioxidant properties. In vitro studies have shown that compounds similar to 7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo have been effective in inhibiting lipid peroxidation in human low-density lipoproteins (LDL) . These compounds were found to be up to 45 times more effective than traditional antioxidants like probucol.
2. Calcium Channel Modulation
Compounds containing the benzodioxin structure have demonstrated calcium antagonist properties. For instance, certain derivatives were noted to exhibit calcium channel blocking activity comparable to flunarizine . This suggests that the compound may play a role in modulating calcium influx in cells, which is crucial for various physiological processes.
3. Hypolipidemic Effects
In vivo studies have shown that related compounds exhibit hypolipidemic activity in animal models. Specifically, one study reported significant reductions in lipid levels in mice treated with similar benzodioxin derivatives at doses of 100 and 300 mg/kg . This points towards the potential use of this compound in managing dyslipidemia.
The biological activity of 7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo is likely mediated through multiple pathways:
- Free Radical Scavenging: The presence of electron-rich aromatic systems in the structure allows for effective scavenging of free radicals.
- Calcium Channel Blockade: By inhibiting calcium channels, the compound may reduce excitatory neurotransmission and vascular smooth muscle contraction.
Case Studies
| Study | Findings |
|---|---|
| Study on Lipid Peroxidation Inhibition | Compounds showed significant inhibition of LDL oxidation; some were more effective than probucol. |
| Calcium Antagonist Properties | Demonstrated comparable effects to flunarizine in calcium modulation studies. |
| Hypolipidemic Activity | Notable reductions in lipid levels observed in treated mice at specified dosages. |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrolo[2,3-d]Pyrimidine Derivatives
Key Observations :
- The sulfamoylphenylamino substituent in introduces a sulfonamide moiety, which may improve solubility and target affinity via hydrogen bonding.
- The 7-butyl group is conserved across all analogues, suggesting its role in hydrophobic interactions or metabolic stability.
Physicochemical Properties
Table 2: Molecular Data Comparison
<sup>*</sup>LogP values estimated using fragment-based methods.
<sup>†</sup>Formula inferred from structural analysis (benzodioxin contributes C8H8O2).
Key Observations :
- The target compound ’s higher molecular weight and LogP (vs. ) reflect the benzodioxin group’s bulk and lipophilicity.
- The sulfonamide-containing compound exhibits the lowest solubility due to its large, planar aromatic system.
Notes on Other Related Heterocycles
- Tetrahydroimidazo[1,2-a]pyridines (e.g., compounds in ) share fused-ring systems but lack the pyrimidine-dione core. These derivatives exhibit distinct electronic profiles and may target different enzymes (e.g., PDE inhibitors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
